molecular formula C13H17NO B1310272 2,3-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde CAS No. 879047-56-0

2,3-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde

Cat. No. B1310272
CAS RN: 879047-56-0
M. Wt: 203.28 g/mol
InChI Key: RVRPZWHGMAXUAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives is a common theme in the papers. For instance, the dimer of 3-bromo-6-dimethylamino-1-azafulvene is used as a precursor for the synthesis of pyrrole-2-carboxaldehydes, which could be related to the synthesis of the compound . Additionally, the synthesis of chiral dihydropyridines from benzaldehyde derivatives is discussed, which could provide a methodological framework for synthesizing the target compound . The synthesis of pyridinols from bromopyridine precursors is also relevant, as it involves modifications to the pyridine ring, which is structurally similar to pyrrolidinyl-benzaldehyde .

Molecular Structure Analysis

The molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximate, is detailed, including coordination through nitrogen and oxygen atoms and the geometry of the indium atoms . This information can be extrapolated to understand the potential coordination and geometry of the nitrogen-containing pyrrolidinyl group in the target compound. The structure of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is also characterized, providing insights into the molecular structure of pyrrole derivatives .

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzaldehyde derivatives. For example, the Hantzsch reaction modification using p-(dimethylamino)benzaldehyde to synthesize pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones and pyrazolo[3,4-b]pyridines is discussed . These reactions involve the formation of dihydropyridine rings and subsequent aromatization, which could be relevant to the chemical behavior of the target compound.

Physical and Chemical Properties Analysis

The physical properties such as melting points and yields of synthesized compounds are reported, as well as their characterization through various spectroscopic methods . The chemical properties, including reactivity and stability to air oxidation, of pyridinols are also studied, which could be analogous to the reactivity of the pyrrolidinyl group in the target compound . The spectroscopy analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides information on the vibrational shifts due to dimer formation, which could be relevant to the physical and chemical properties of the target compound .

Scientific Research Applications

Synthesis of Anticancer Intermediates

2,3-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde serves as a critical water-soluble aldehyde intermediate for the synthesis of small molecule anticancer drugs. The compound is synthesized through a high-yield method involving acetal, nucleophilic, and hydrolysis reactions from commercially available terephthalaldehyde. This synthesis process plays a significant role in developing new antitumor drugs with improved selectivity, efficiency, and safety, demonstrating the compound's importance in cancer research and drug development (Zhang, Cao, Xu, & Wang, 2018).

Antimicrobial Compound Synthesis

The compound has also been utilized in synthesizing novel isoxazoline incorporated pyrrole derivatives with significant antibacterial activity. These compounds were synthesized by reacting 2,3-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde with different substituted benzaldehydes, showcasing its versatility in creating compounds with potential antibacterial properties (Kumar, Kumar, & Nihana, 2017).

Synthesis of Optical Materials

Furthermore, research into 2,3-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde derivatives has extended into the field of non-linear optical materials. One study involved the characterization of a pyrrole containing chalcone derivative derived from 2,3-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde, indicating potential applications in developing new heterocyclic compounds with enhanced optical properties (Singh, Rawat, & Sahu, 2014).

Green Chemistry and Sustainable Synthesis

The compound's utility is further highlighted in green chemistry, where it contributes to the synthesis of 2-iminoisatins via an on-water pyrrolidine-mediated domino synthesis. This method emphasizes sustainable synthesis processes by using water as a solvent under ultrasound catalysis, promoting environmentally friendly chemical practices (Pelliccia et al., 2018).

properties

IUPAC Name

2,3-dimethyl-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-11(2)13(6-5-12(10)9-15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRPZWHGMAXUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)N2CCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-4-pyrrolidin-1-yl-benzaldehyde

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